

Physical and chemical properties of 2-Fluorothiophene

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Compound of Interest

Compound Name: 2-Fluorothiophene

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An In-depth Technical Guide to **2-Fluorothiophene**: Properties, Synthesis, and Applications

Introduction

2-Fluorothiophene is a halogenated heterocyclic compound that has emerged as a valuable and versatile building block in medicinal chemistry, agrochemicals, and materials science.^[1] As a derivative of thiophene, an aromatic five-membered ring containing a sulfur atom, it serves as a key intermediate for introducing the fluorinated thiophene scaffold into more complex molecular architectures. The incorporation of a fluorine atom onto the thiophene ring significantly alters the molecule's electronic properties, lipophilicity, and metabolic stability, making it a desirable modification in drug design to enhance pharmacokinetic and pharmacodynamic profiles. This guide provides a comprehensive overview of the core physical and chemical properties of **2-Fluorothiophene**, its synthesis, reactivity, and critical applications for professionals in research and development.

Molecular and Physicochemical Properties

The fundamental properties of **2-Fluorothiophene** are summarized below. These data are critical for experimental design, reaction setup, and safety assessments.

Property	Value	Source(s)
CAS Number	400-13-5	[2][3][4]
Molecular Formula	C ₄ H ₃ FS	[2][4]
Molecular Weight	102.13 g/mol	[2][4]
Boiling Point	82 - 91.1°C at 760 mmHg	[2][5]
Density	1.228 g/cm ³	[2]
Flash Point	8.9°C	[2]
Appearance	Colorless to light yellow liquid	[6]
IUPAC Name	2-fluorothiophene	[4]
SMILES	<chem>C1=CSC(=C1)F</chem>	[4]
InChI Key	DXHCHIJMMKQRKR- UHFFFAOYSA-N	[2][4]

Spectroscopic and Analytical Characterization

A multi-technique approach is essential for the unambiguous structural confirmation and purity assessment of **2-Fluorothiophene**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for the structural elucidation of **2-Fluorothiophene**.

- ¹H NMR: The proton spectrum will exhibit three distinct signals in the aromatic region, corresponding to the protons at the C3, C4, and C5 positions. The electronegativity of the fluorine atom and the through-bond H-F coupling will significantly influence the chemical shifts and splitting patterns of these protons. The proton at C3 will show a doublet of doublets due to coupling with the C4 proton and the fluorine atom. The C5 proton will also be a doublet of doublets, coupling to the C4 proton and the fluorine atom, though likely with a different coupling constant. The C4 proton will appear as a more complex multiplet.

- ^{13}C NMR: The carbon spectrum will display four signals. The carbon atom directly bonded to fluorine (C2) will show a large one-bond C-F coupling constant, which is a characteristic feature. The chemical shifts of the other carbon atoms (C3, C4, C5) will also be influenced by the fluorine substituent.^[7]
- ^{19}F NMR: A single resonance will be observed, and its chemical shift provides a direct confirmation of the fluorine's chemical environment.

Infrared (IR) Spectroscopy

FT-IR spectroscopy is used to identify the key functional groups and the characteristic vibrations of the thiophene ring.^[7] The spectrum of **2-Fluorothiophene** is expected to show:

- C-H stretching: Aromatic C-H stretching vibrations typically appear above 3000 cm^{-1} .
- C=C stretching: Aromatic ring stretching vibrations will be observed in the $1600\text{-}1400\text{ cm}^{-1}$ region.
- C-F stretching: A strong absorption band characteristic of the C-F bond stretch is expected, typically in the $1250\text{-}1000\text{ cm}^{-1}$ region.
- Thiophene Ring Vibrations: Characteristic bands for the thiophene ring itself will also be present.

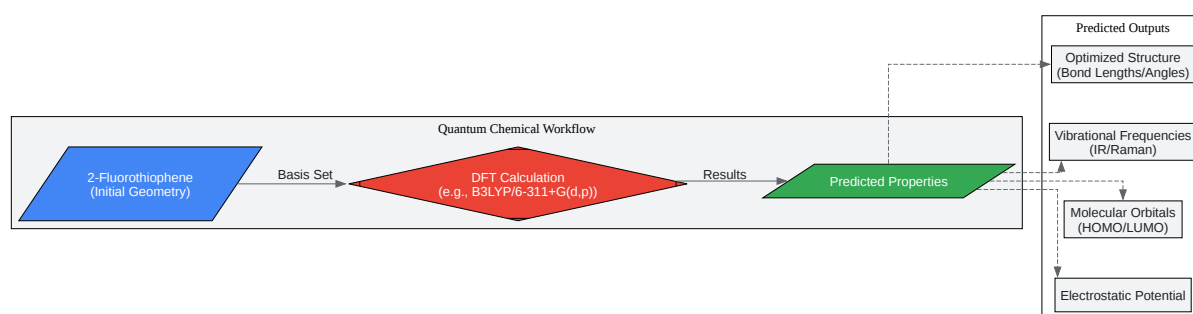
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

- Molecular Ion Peak (M^+): The mass spectrum will show a molecular ion peak at an m/z ratio corresponding to the molecular weight of **2-Fluorothiophene** (102.13).^[4]
- Isotopic Pattern: The presence of the sulfur atom will result in a characteristic (M+2) peak with an abundance of approximately 4.4% relative to the M^+ peak, corresponding to the ^{34}S isotope.
- Fragmentation: Common fragmentation pathways may involve the loss of fluorine, cleavage of the thiophene ring, or loss of acetylene (C_2H_2).

Quantum Chemical Insights

Computational quantum chemistry methods, such as Density Functional Theory (DFT), are employed to provide a deeper understanding of the molecular properties of thiophene derivatives.[8][9] These calculations can accurately predict optimized molecular geometry, vibrational frequencies (to aid in IR spectra interpretation), and electronic properties like molecular orbital energies and electrostatic potential maps.[10] For **2-Fluorothiophene**, these studies can elucidate how the high electronegativity of the fluorine atom influences the electron density distribution within the thiophene ring, thereby explaining its reactivity patterns in electrophilic and nucleophilic reactions.



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Caption: Quantum chemical calculation workflow for **2-Fluorothiophene**.

Chemical Reactivity and Synthetic Landscape

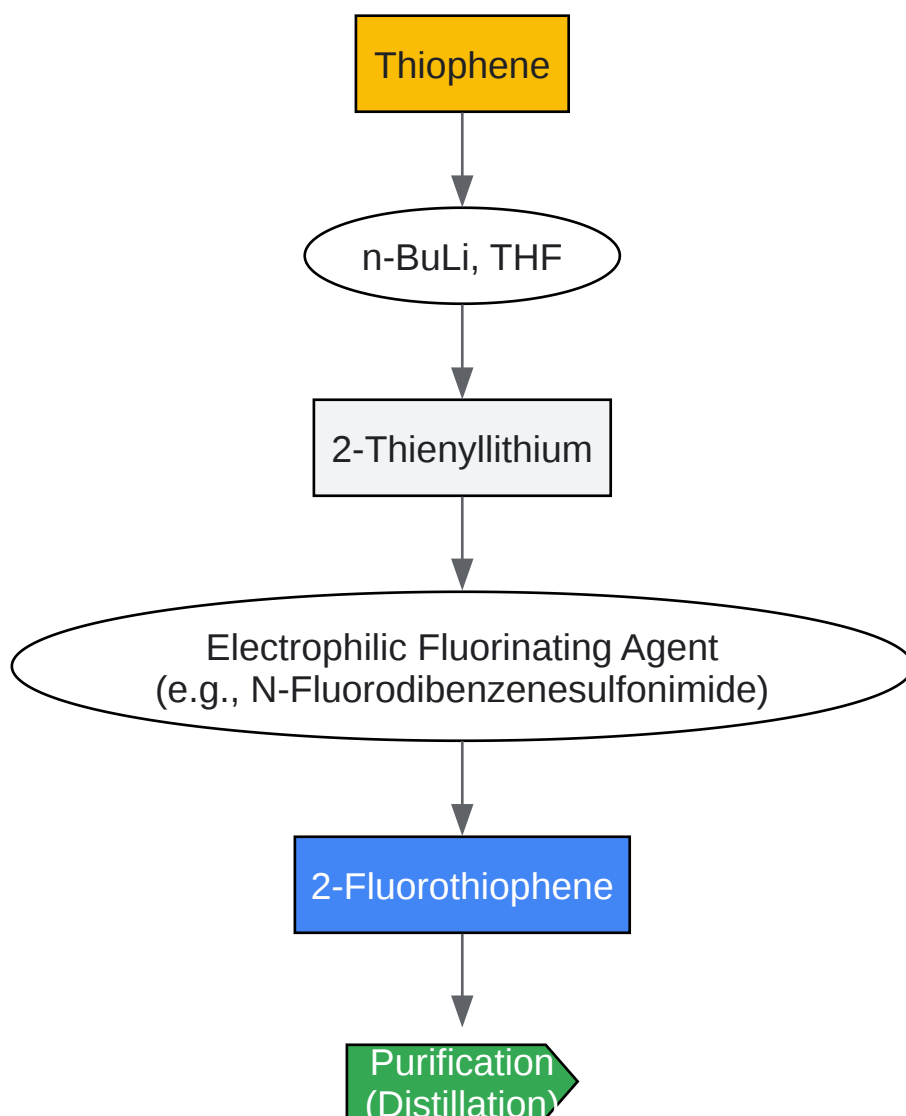
The reactivity of **2-Fluorothiophene** is governed by the interplay between the electron-rich thiophene ring and the electron-withdrawing fluorine atom.

Reactivity Profile

- **Electrophilic Aromatic Substitution:** The thiophene ring is generally susceptible to electrophilic attack, primarily at the C5 position. The fluorine at C2 is an ortho-, para- director but is deactivating, meaning reactions may require harsher conditions compared to unsubstituted thiophene.
- **Metallation:** The fluorine atom does not typically interfere with metallation reactions.^[1] Treatment with strong bases like n-butyllithium (n-BuLi) leads to deprotonation, predominantly at the C5 position, generating a potent thienyllithium nucleophile. This intermediate can then be reacted with a wide range of electrophiles to install new functional groups.

Synthetic Approaches

Direct fluorination of thiophene with molecular fluorine is often unselective and hazardous.^[1] Therefore, more controlled methods are preferred in a laboratory setting.



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Caption: Synthesis of **2-Fluorothiophene** via metallation-fluorination.

Detailed Protocol: Synthesis via Metallation-Fluorination

This approach provides a more controlled and higher-yielding route to **2-Fluorothiophene** compared to direct fluorination.^[1]

- **Reaction Setup:** In a flame-dried, three-necked flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve thiophene in anhydrous tetrahydrofuran (THF).

- **Metallation:** Cool the solution to -78°C using a dry ice/acetone bath. Add n-butyllithium (n-BuLi) dropwise while maintaining the temperature. Stir the reaction mixture for 1-2 hours at this temperature to ensure complete formation of 2-thienyllithium.
- **Fluorination:** In a separate flask, dissolve an electrophilic fluorinating agent, such as N-fluorodibenzenesulfonimide (NFSI), in anhydrous THF. Add this solution dropwise to the cold 2-thienyllithium solution.
- **Quenching and Work-up:** After stirring for several hours, allow the reaction to slowly warm to room temperature. Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride (NH_4Cl).
- **Extraction:** Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent like diethyl ether or ethyl acetate.
- **Purification:** Combine the organic layers, dry over an anhydrous salt (e.g., MgSO_4 or Na_2SO_4), filter, and concentrate the solvent under reduced pressure. The crude product is then purified by vacuum distillation to yield pure **2-Fluorothiophene**.

Applications in Research and Development

The unique properties imparted by the fluoro-thienyl moiety make **2-Fluorothiophene** a valuable precursor in several high-value R&D areas.

- **Pharmaceuticals:** Thiophene rings are common bioisosteres for benzene rings in drug design.^[11] The addition of fluorine can enhance metabolic stability, improve binding affinity to target proteins, and modulate lipophilicity, which are all critical parameters for developing effective therapeutic agents.
- **Organic Electronics:** Fluorinated thiophene derivatives are widely used in the synthesis of organic semiconductors, polymers, and blue-light-emitting materials for applications in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs).^{[1][11]}
- **Agrochemicals:** The incorporation of fluorinated heterocycles is a common strategy in the development of new herbicides, fungicides, and insecticides with improved efficacy and environmental profiles.

Safety, Handling, and Storage

2-Fluorothiophene is a hazardous chemical and must be handled with appropriate safety precautions in a well-ventilated fume hood.

GHS Hazard Classification[5]

- Flammable Liquids: Category 2 (Highly flammable liquid and vapor)
- Acute Toxicity: Category 4 (Harmful if swallowed, in contact with skin, or if inhaled)
- Skin Corrosion/Irritation: Category 2 (Causes skin irritation)
- Eye Damage/Irritation: Category 2 (Causes serious eye irritation)
- Specific Target Organ Toxicity (Single Exposure): Category 3 (May cause respiratory irritation)

Handling and Storage Recommendations

- Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles with side shields, and a flame-retardant lab coat.[12][13]
- Handling: Use only non-sparking tools and keep away from heat, sparks, open flames, and other sources of ignition.[14] Avoid breathing vapors or mists.
- Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area designated for flammable liquids.[12]

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